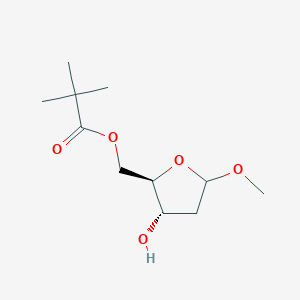
((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate: is a complex organic compound characterized by its unique tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate typically involves the esterification of a hydroxy-methoxytetrahydrofuran derivative with pivalic acid. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. By modulating the activity of these targets, the compound can influence various biochemical pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl acetate
- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl butyrate
- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl propionate
Uniqueness
Compared to its analogs, ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate is unique due to the presence of the pivalate ester group. This group imparts distinct physicochemical properties, such as increased steric hindrance and stability, which can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
138147-16-7 |
|---|---|
Molekularformel |
C11H20O5 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
LVXNBYHAAHVEJL-DJLDLDEBSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)O |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


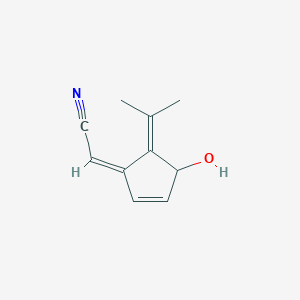
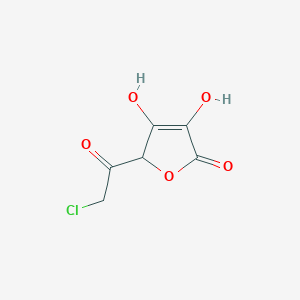

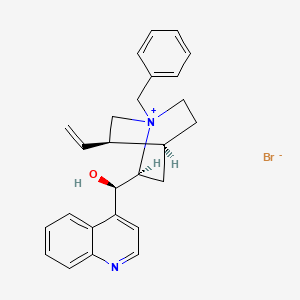
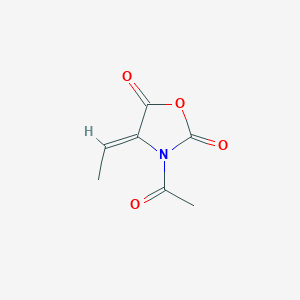
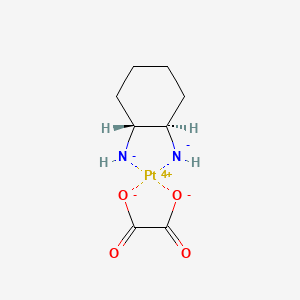
![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)


